![molecular formula C13H18N4O2 B1398588 2-(3H-イミダゾ[4,5-b]ピリジン-2-イル)エチルカルバミン酸tert-ブチル CAS No. 1269293-39-1](/img/structure/B1398588.png)
2-(3H-イミダゾ[4,5-b]ピリジン-2-イル)エチルカルバミン酸tert-ブチル
説明
Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions . They have been found to have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . They have been used in various drugs and have shown potential in cancer therapy .
Synthesis Analysis
Imidazo[4,5-b]pyridine derivatives have been synthesized and subjected to activity assessment in vitro and in vivo . A new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as Src family kinase inhibitors .
Molecular Structure Analysis
The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations . They consist of an imidazole ring fused with a pyridine moiety .
Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives have been synthesized using various catalysts . They have been developed mostly on the basis of metal-catalyzed reactions and functionalizations .
科学的研究の応用
分子ドッキングとダイナミクス
この化合物は、生物学的標的との結合相互作用を理解するための分子ドッキング研究で使用されてきました。 このような研究は、特に潜在的な抗真菌剤を特定する際に、創薬と開発にとって非常に重要です .
薬理学的可能性
この化合物を含むイミダゾ[4,5-b]ピリジン誘導体は、薬理学において有望な結果を示しています。 それらは、リン酸化を介して活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)を活性化する可能性について研究されており、炎症と免疫の重要な経路です .
抗真菌アプリケーション
研究では、この化合物の抗真菌効果、特にカンジダ属に対する効果が調べられており、真菌感染症と薬剤耐性に対する懸念が高まっていることを考えると重要です .
材料科学
これらの誘導体は、そのユニークな特性により、材料科学においてその可能性が調査されており、光電子デバイスやセンサーの革新につながる可能性があります .
抗がん研究
最近の研究では、イミダゾ[4,5-b]ピリジン誘導体は抗がん活性を示し、さまざまな種類の癌に対するより効果的な薬剤の開発に貢献する可能性があることが示唆されています .
合成化学
この化合物は、より複雑な分子を作成するためのビルディングブロックとして、合成化学においても重要です。 その合成には、パラジウム触媒によるアミドカップリング反応が含まれており、これは多様な化学ライブラリを構築するのに役立ちます .
発光特性
これらの化合物は、その発光特性により、共焦点顕微鏡とイメージングに使用されており、分子レベルでの可視化が必要な生物学的調査に役立ちます .
生物活性設計
この化合物のコア構造に基づいた新規誘導体の設計と合成が進行しており、それらの生物活性を研究しています。 これには、化合物の薬理学的特性に対するさまざまな置換基の影響を調査することが含まれます .
各アプリケーション分野は、豊富な研究分野と、科学における重要な進歩の可能性を提供します。
新規N-(tert-ブチル)-2-(ピリジン-2-イル)イミダゾ[1,2-a]ピリジン-3-アミン誘導体の抗真菌効果 イミダゾ[4,5-b]ピリジンの薬理学的可能性と合成アプローチ 新規N-(tert-ブチル)-2-(ピリジン-2-イル)イミダゾ[1,2-a]ピリジン-3-アミン誘導体の抗真菌効果 イミダゾ[1,5-a]ピリジン誘導体:有用、発光性、そして汎用性 イミダゾピリジンファミリー:汎用性 新規イミノクマリンイミダゾ[4,5-b]ピリジン誘導体:設計
作用機序
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, inhibiting the formation of ergosterol . This disruption in ergosterol biosynthesis leads to changes in the permeability and fluidity of the fungal cell membrane, ultimately leading to cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the action of CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption can lead to the accumulation of toxic intermediates and a deficiency of ergosterol, causing detrimental effects on the fungal cell membrane .
Pharmacokinetics
In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been observed to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
生化学分析
Biochemical Properties
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of Sterol 14-alpha demethylase (CYP51), an enzyme involved in ergosterol biosynthesis in yeast cells . This interaction leads to the inhibition of ergosterol formation, which is crucial for maintaining the integrity of the fungal cell membrane . Additionally, tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate exhibits binding interactions with other biomolecules, contributing to its diverse biochemical properties.
Cellular Effects
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the formation of yeast to mold transition in Candida spp., a process essential for fungal pathogenicity . This compound also impacts gene expression by modulating the activity of transcription factors involved in ergosterol biosynthesis . Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in the biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate involves several key interactions at the molecular level. It binds to the active site of Sterol 14-alpha demethylase (CYP51), inhibiting its enzymatic activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical step in the ergosterol biosynthesis pathway . Additionally, tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate may interact with other biomolecules, leading to changes in gene expression and enzyme activity . These molecular interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate can have sustained effects on cellular function, including prolonged inhibition of ergosterol biosynthesis and disruption of fungal cell membrane integrity .
Dosage Effects in Animal Models
The effects of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate vary with different dosages in animal models. At lower doses, the compound exhibits potent antifungal activity with minimal adverse effects . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in ergosterol biosynthesis, including Sterol 14-alpha demethylase (CYP51) . This interaction leads to the inhibition of ergosterol formation, affecting the overall metabolic flux and metabolite levels in fungal cells . Additionally, the compound may influence other metabolic pathways, contributing to its broad-spectrum antifungal activity .
Transport and Distribution
The transport and distribution of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites . It may also interact with specific binding proteins that facilitate its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s efficacy and distribution within the organism.
Subcellular Localization
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with Sterol 14-alpha demethylase (CYP51) and other enzymes involved in ergosterol biosynthesis . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The subcellular localization of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate is essential for its biochemical and cellular effects.
特性
IUPAC Name |
tert-butyl N-[2-(1H-imidazo[4,5-b]pyridin-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)15-8-6-10-16-9-5-4-7-14-11(9)17-10/h4-5,7H,6,8H2,1-3H3,(H,15,18)(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWUTFHHVXNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)
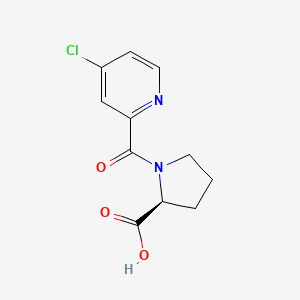

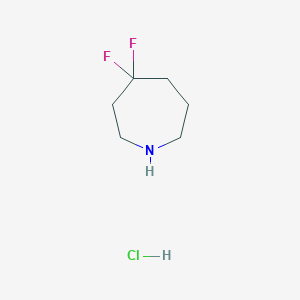
![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)

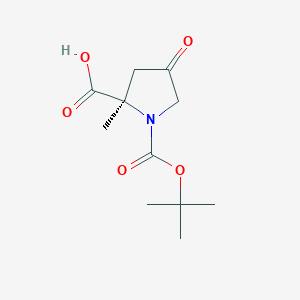
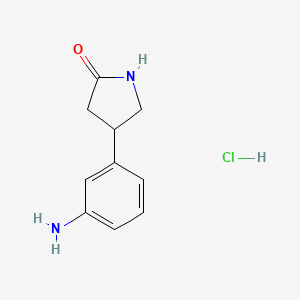
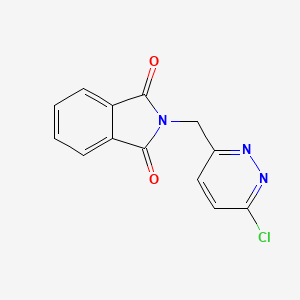
![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)

